molecular formula C14H26O6 B610534 Octanedioic acid, 2-hexyl-3,5-dihydroxy-, (2S,3R,5S)- CAS No. 186423-00-7

Octanedioic acid, 2-hexyl-3,5-dihydroxy-, (2S,3R,5S)-

Cat. No. B610534
M. Wt: 290.36
InChI Key: XXJYVIMIEJMJBD-SDDRHHMPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RO-61-0591 is a bioactive chemical.

Scientific Research Applications

  • Synthesis of Chiral Compounds : Defant et al. (2011) detailed the use of a related bicyclic lactone, obtained from the pyrolysis of cellulose, as a building block in the synthesis of new δ-sugar amino acids. These compounds are potential candidates for the development of peptidomimetics with conformationally restricted structures, suggesting a role in pharmaceutical synthesis (Defant et al., 2011).

  • Bioconversion Studies : Gardner and Hou (1999) investigated the stereoconfiguration of dihydroxy-octadecenoic acid (DHOE) derived from oleic acid by bioconversion with Pseudomonas aeruginosa, highlighting its potential in biochemical pathways and organic chemistry (Gardner & Hou, 1999).

  • Crystallography Research : Yao Wang (2009) explored the crystal structure of a cocrystal involving octanedioic acid, which is useful in understanding molecular interactions and design in material science (Yao Wang, 2009).

  • Chemical Synthesis and Insect Pheromones : Masaki et al. (1986) demonstrated the use of compounds related to octanedioic acid in the synthesis of insect pheromones, indicating applications in agriculture and pest control (Masaki et al., 1986).

  • Catalysis and Polymer Science : McCann et al. (1995) studied copper(II) complexes of octanedioic acid, which could be relevant in catalysis and material sciences (McCann et al., 1995).

  • Environmental Applications : DellaGreca et al. (2004) identified compounds including octanedioic acid in olive oil mill waste-waters, suggesting its role in environmental analysis and waste management (DellaGreca et al., 2004).

  • Chemical Oxidation Processes : Iwahama et al. (2000) explored the oxidation of alcohols to carbonyl compounds using octanedioic acid-related compounds, indicating its significance in organic synthesis (Iwahama et al., 2000).

  • Biopolyester Production : Lee et al. (2019) conducted research on the enzymatic production of biopolyesters using compounds related to octanedioic acid, demonstrating its importance in biotechnology and sustainable material production (Lee et al., 2019).

  • Plant Biology and Phytochemistry : Milborrow (1975) researched the absolute configuration of phaseic and dihydrophaseic acids, compounds structurally related to octanedioic acid, suggesting applications in plant biology and phytochemistry (Milborrow, 1975).

  • Oleochemical Industry Applications : Diamond and Applewhite (1967) focused on the cleavage of hydroxy unsaturated fatty acids, including octanedioic acid, highlighting its role in the oleochemical industry (Diamond & Applewhite, 1967).

properties

CAS RN

186423-00-7

Product Name

Octanedioic acid, 2-hexyl-3,5-dihydroxy-, (2S,3R,5S)-

Molecular Formula

C14H26O6

Molecular Weight

290.36

IUPAC Name

Octanedioic acid, 2-hexyl-3,5-dihydroxy-, (2S,3R,5S)-

InChI

InChI=1S/C14H26O6/c1-2-3-4-5-6-11(14(19)20)12(16)9-10(15)7-8-13(17)18/h10-12,15-16H,2-9H2,1H3,(H,17,18)(H,19,20)/t10-,11-,12+/m0/s1

InChI Key

XXJYVIMIEJMJBD-SDDRHHMPSA-N

SMILES

O=C(O)[C@@H](CCCCCC)[C@H](O)C[C@@H](O)CCC(O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

RO-61-0591;  RO610591;  RO61-0591.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octanedioic acid, 2-hexyl-3,5-dihydroxy-, (2S,3R,5S)-
Reactant of Route 2
Octanedioic acid, 2-hexyl-3,5-dihydroxy-, (2S,3R,5S)-
Reactant of Route 3
Octanedioic acid, 2-hexyl-3,5-dihydroxy-, (2S,3R,5S)-
Reactant of Route 4
Octanedioic acid, 2-hexyl-3,5-dihydroxy-, (2S,3R,5S)-
Reactant of Route 5
Octanedioic acid, 2-hexyl-3,5-dihydroxy-, (2S,3R,5S)-
Reactant of Route 6
Octanedioic acid, 2-hexyl-3,5-dihydroxy-, (2S,3R,5S)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.